![molecular formula C19H16BrNO4 B4624398 methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate
Overview
Description
Methyl indole-3-carboxylate derivatives are significant in organic chemistry due to their applications in synthesizing various bioactive molecules and pharmaceuticals. These compounds serve as key intermediates in the synthesis of natural and non-natural indole derivatives, demonstrating broad utility in medicinal chemistry and synthetic organic chemistry.
Synthesis Analysis
The synthesis of methyl indole-3-carboxylate derivatives involves regioselective dibromination, showcasing the chemical's versatility as a building block for further chemical transformations (Parsons et al., 2011). Another synthesis approach involves cross-dehydrogenative coupling, demonstrating an efficient method for preparing these derivatives with good to excellent yields (Akbari & Faryabi, 2022).
Molecular Structure Analysis
Indole derivatives' molecular structure is crucial for their chemical reactivity and biological activity. Studies on methyl indole-3-carboxylate derivatives reveal solid-state structures characterized using techniques like NMR and X-ray diffraction, providing insights into their conformation and stability (Niemyjska et al., 2012).
Chemical Reactions and Properties
The reactivity of methyl indole-3-carboxylate derivatives includes a variety of chemical reactions, such as the reaction with N-bromosuccinimide leading to brominated products (Irikawa et al., 1989). These reactions underscore the derivatives' utility in synthesizing complex indole-based structures.
Physical Properties Analysis
While specific physical properties of "methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate" are not directly reported, the study of related methyl indole-3-carboxylate derivatives highlights their crystalline nature and the impact of structural modifications on their physical state (Siddiquee et al., 2009).
Chemical Properties Analysis
The chemical properties of methyl indole-3-carboxylate derivatives, including their reactivity in electrophilic substitution reactions and potential for antimicrobial activity, have been explored, suggesting a wide range of chemical behaviors and applications (Donawade & Gadaginamath, 2005).
Scientific Research Applications
Brominated Indole Derivatives in Natural Product Synthesis
Brominated indole derivatives have been identified in various natural products, showcasing their significance in biological systems and potential for therapeutic uses. Segraves and Crews (2005) highlighted the chemical investigation of Thorectandra and Smenospongia sponges, yielding brominated tryptophan derivatives with antimicrobial activities against Staphylococcus epidermidis, indicating their potential as bioactive compounds in drug discovery (Segraves & Crews, 2005).
Synthetic Applications
The synthetic versatility of methyl indole-3-carboxylate derivatives has been demonstrated through regioselective dibromination processes. Parsons et al. (2011) described a method for producing methyl 5,6-dibromoindole-3-carboxylate, a core structure useful in synthesizing natural and non-natural dibromoindole derivatives, including meridianin F and dibromoaplysinopsin, indicating the utility of such compounds in synthetic organic chemistry and drug synthesis (Parsons et al., 2011).
Photoremovable Protecting Groups
Derivatives of indole have found applications as photoremovable protecting groups, which are crucial in the controlled release of active pharmaceutical ingredients upon light activation. Šebej et al. (2013) introduced fluorescein analogues for the release of carboxylates or phosphates, showcasing the compound's role in developing photoresponsive materials (Šebej et al., 2013).
Catalytic Synthesis
The catalytic synthesis of indole derivatives is a critical area of research, with applications ranging from material science to pharmaceuticals. Akbari and Faryabi (2022) reported an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates, demonstrating the importance of such methodologies in expanding the toolbox for synthetic chemists and potentially offering routes for the synthesis of compounds including methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate (Akbari & Faryabi, 2022).
properties
IUPAC Name |
methyl 1-[2-(4-bromo-3-methylphenoxy)acetyl]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-12-9-13(7-8-16(12)20)25-11-18(22)21-10-15(19(23)24-2)14-5-3-4-6-17(14)21/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPDEVPIMVPOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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